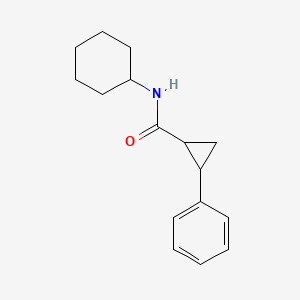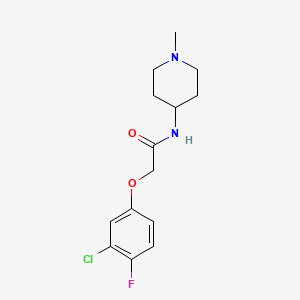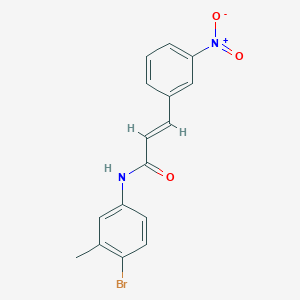
N-cyclohexyl-2-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-phenylcyclopropanecarboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-cyclohexyl-2-phenylcyclopropanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to the receptor, N-cyclohexyl-2-phenylcyclopropanecarboxamide inhibits the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic plasticity and a reduction in learning and memory processes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to have anxiolytic and analgesic effects, as well as a reduction in locomotor activity. N-cyclohexyl-2-phenylcyclopropanecarboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the selective modulation of this receptor. However, one limitation is its potential toxicity, as high doses of N-cyclohexyl-2-phenylcyclopropanecarboxamide have been shown to induce convulsions and neuronal damage in animal models.
Zukünftige Richtungen
There are several future directions for the use of N-cyclohexyl-2-phenylcyclopropanecarboxamide in scientific research. One direction is the development of more selective NMDA receptor antagonists, which could potentially have fewer side effects than N-cyclohexyl-2-phenylcyclopropanecarboxamide. Another direction is the investigation of the role of NMDA receptors in various diseases, such as Alzheimer's disease and schizophrenia, and the potential therapeutic use of NMDA receptor modulators in these conditions. Additionally, the use of N-cyclohexyl-2-phenylcyclopropanecarboxamide in combination with other compounds could provide insights into the complex interactions between different neurotransmitter systems.
Synthesemethoden
The synthesis of N-cyclohexyl-2-phenylcyclopropanecarboxamide involves the reaction of cyclohexylamine and 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of N-cyclohexyl-2-phenylcyclopropanecarboxamide as a white crystalline solid with a melting point of 119-121°C.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-phenylcyclopropanecarboxamide has been used in various scientific research studies, including neuroscience, pharmacology, and immunology. It has been shown to have anxiolytic and analgesic effects in animal models, making it a potential therapeutic agent for anxiety and pain management. N-cyclohexyl-2-phenylcyclopropanecarboxamide has also been used as a tool to study the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(17-13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGIFGDUPGZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)

![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)